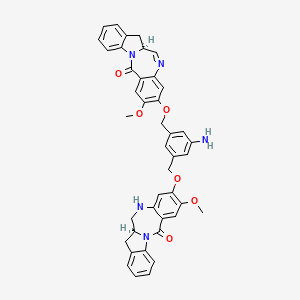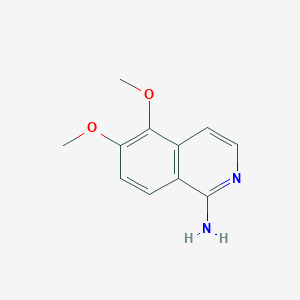
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) is a compound that features isotopic labeling with carbon-13 and nitrogen-15. It is a derivative of L-Azidohomoalanine hydrochloride and is primarily used as a reagent in click chemistry. This compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) is synthesized by incorporating stable isotopes of carbon and nitrogen into L-Azidohomoalanine hydrochloride.
Industrial Production Methods
The industrial production of L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the compound is free from impurities .
Análisis De Reacciones Químicas
Types of Reactions
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as DBCO or BCN
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN
Major Products
The major products formed from these reactions are triazole derivatives, which are stable and can be used in various applications, including bioconjugation and material science .
Aplicaciones Científicas De Investigación
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Incorporated into proteins during synthesis to study protein interactions and functions.
Medicine: Utilized in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications
Mecanismo De Acción
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) exerts its effects through its azide group, which participates in cycloaddition reactions. The azide group reacts with alkyne groups to form stable triazole rings, facilitating the formation of bioconjugates and other complex molecules . The isotopic labeling allows for precise tracking and quantification in various applications .
Comparación Con Compuestos Similares
Similar Compounds
L-Azidohomoalanine hydrochloride: The non-labeled version of the compound
Azidohomoalanine: A non-toxic, non-canonical amino acid used in protein synthesis.
Other PROTAC linkers: Various alkyl chain-based linkers used in the synthesis of PROTACs
Uniqueness
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific research. This feature makes it particularly valuable in studies involving protein synthesis, interactions, and degradation .
Propiedades
Fórmula molecular |
C4H9ClN4O2 |
|---|---|
Peso molecular |
186.55 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-4-(diazoamino)(1,2,3,4-13C4)butanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,7+1; |
Clave InChI |
MHHYJRIDKLZZEO-PIUPILLASA-N |
SMILES isomérico |
[13CH2]([13CH2][15N]=[N+]=[N-])[13C@@H]([13C](=O)O)[15NH2].Cl |
SMILES canónico |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



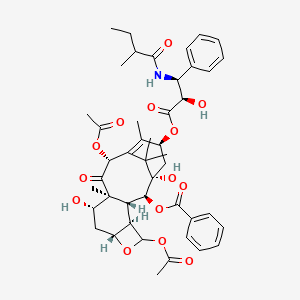

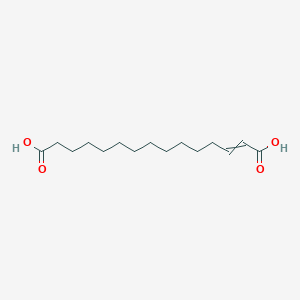
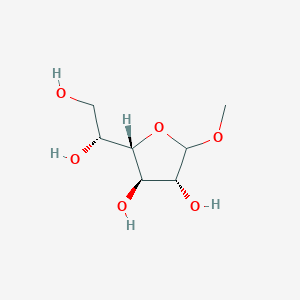

![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)


